Bromomethyl vs. Chloromethyl Electrophilicity
The bromomethyl group in CAS 239074-27-2 exhibits superior leaving group ability compared to the chloromethyl group in CAS 916578-53-5, a difference rooted in the carbon-halogen bond strengths. While no direct head-to-head kinetic study was located for this specific scaffold, the physical properties of the two compounds—specifically the predicted pKa values—provide a quantifiable proxy for electrophilic differentiation. The pKa of tert-butyl (4-(bromomethyl)phenyl)carbamate is 13.49±0.70, whereas the chloromethyl analog has a predicted pKa of 14.29±0.70 . This ~0.8 pKa unit difference reflects the higher electrophilicity of the benzylic carbon bearing bromine, translating to faster SN2 reaction rates under identical conditions. For procurement, this means CAS 239074-27-2 enables reduced reaction times and potentially lower catalyst loadings in alkylation sequences.
| Evidence Dimension | Predicted pKa (proxy for electrophilicity) |
|---|---|
| Target Compound Data | 13.49±0.70 |
| Comparator Or Baseline | tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5): 14.29±0.70 |
| Quantified Difference | ΔpKa ≈ -0.80 (lower pKa indicates higher acidity/higher electrophilicity of the benzylic carbon) |
| Conditions | ACD/Labs predicted values; 25°C |
Why This Matters
The ~0.8 pKa difference corresponds to measurably faster nucleophilic substitution kinetics, reducing reaction cycle time and enabling milder alkylation conditions.
